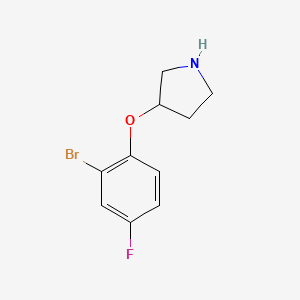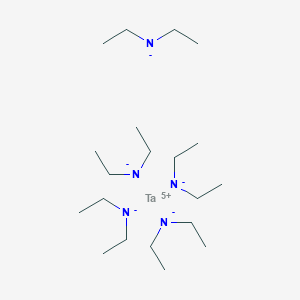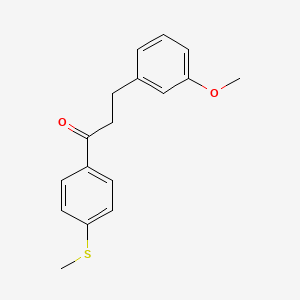
3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone
Descripción general
Descripción
The compound “3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a methoxyphenyl group, a thiomethyl group, and a propiophenone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other organic synthesis methods .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. For similar compounds, the sulfur atom and the carbonyl group in the propiophenone portion of the molecule could be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Intermediate in Fine Chemicals and Pharmaceuticals Synthesis : The synthesis of 4-methoxypropiophenone, closely related to the compound , has been studied as an intermediate for the production of fine chemicals and pharmaceuticals. Friedel–Crafts acylation of anisole with propionic anhydride using novel mesoporous superacid catalysts demonstrates the potential for developing efficient synthesis pathways for related compounds (Yadav & George, 2006).
Chemical Reactivity and Kinetics : Investigations into the kinetics and mechanism of reactions involving methoxypropiophenones have provided insights into the reactivity and potential applications of similar compounds in chemical synthesis. These studies offer a foundation for exploring the synthesis and applications of 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone in various chemical contexts (Derks & Wynberg, 1983).
Photophysical and Material Science Applications
Optical Properties and Polymer Photovoltaics : Research on compounds like 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone can contribute to the development of materials with specific optical properties. Studies on similar methoxyphenyl compounds have shown their potential in tuning optical properties and enhancing solid-state emission, important for applications in polymer photovoltaics and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Bulk Heterojunction Photovoltaic Devices : Analogous compounds have been utilized in the design of bulk heterojunction photovoltaic devices, indicating the potential of 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone in improving miscibility with polythiophene donors. Such research is crucial for enhancing the efficiency and performance of organic solar cells (Popescu et al., 2006).
Environmental and Analytical Chemistry
Lignin Model Compound Degradation : The study of methoxyphenol derivatives as lignin model compounds provides insight into the microbial degradation of lignin and related environmental processes. Research on compounds such as 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone could contribute to understanding and optimizing the biodegradation of complex organic materials (Vicuña et al., 1987).
Chemosensor Development for Metal Ions : Phenyl thiadiazole-based Schiff base receptors demonstrate the role of similar compounds in developing selective and sensitive chemosensors for metal ions, such as Al3+. Such applications highlight the potential of 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone in analytical chemistry, particularly in detecting and quantifying metal ions in various matrices (Manna, Chowdhury, & Patra, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-5-3-4-13(12-15)6-11-17(18)14-7-9-16(20-2)10-8-14/h3-5,7-10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONPMKSPIPFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644221 | |
| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898774-62-4 | |
| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






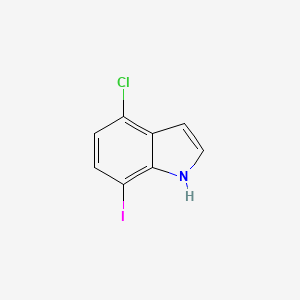


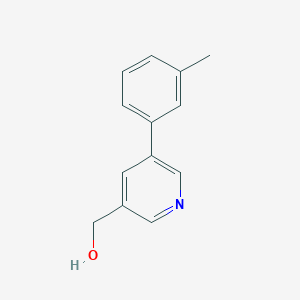


![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
